Dehydroepiandrosterone-d5 (Major)

Description

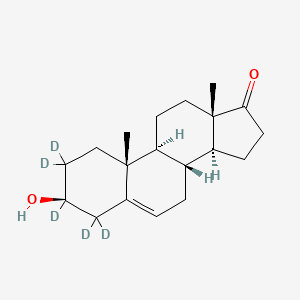

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H28O2 |

|---|---|

Molecular Weight |

293.5 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1/i7D2,11D2,13D |

InChI Key |

FMGSKLZLMKYGDP-PCUPDBOSSA-N |

Isomeric SMILES |

[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |

Origin of Product |

United States |

Synthesis and Characterization for Research Applications

Deuteration Strategies in Steroid Synthesis for Isotopic Labeling

The introduction of deuterium (B1214612) atoms into the steroid nucleus is a key process in generating isotopically labeled internal standards. For the synthesis of DHEA-d5, a common and effective strategy involves the selective reduction of a ketone functional group using a deuterated reducing agent.

A plausible synthetic route starts with a suitable DHEA precursor, which is chemically modified to allow for the specific introduction of deuterium at desired positions. For instance, a 3-keto-androstane derivative can be employed. The carbonyl group at the 3-position is then reduced using a deuterating agent such as sodium borodeuteride (NaBD₄). This reaction stereoselectively introduces a deuterium atom at the 3α position. nih.gov To achieve the "d5" designation, further deuterium atoms must be incorporated. This can be accomplished through various methods, including acid- or base-catalyzed hydrogen-deuterium exchange reactions at enolizable positions adjacent to carbonyl groups, or through the use of deuterated starting materials in a multi-step synthesis. nih.gov

For example, a synthetic scheme for a deuterated DHEA analog might involve the following conceptual steps:

Protection of the 17-carbonyl group of a suitable DHEA precursor.

Oxidation of the 3-hydroxyl group to a ketone.

Introduction of deuterium atoms at positions adjacent to the newly formed ketone via enolization in a deuterated solvent (e.g., D₂O) under acidic or basic conditions.

Reduction of the 3-ketone with a deuterated reducing agent (e.g., NaBD₄) to introduce the final deuterium atom at the 3-position.

Deprotection of the 17-carbonyl group to yield the final DHEA-d5 product.

Production and Purification Methodologies for Labeled Dehydroepiandrosterone Analogs

Following the synthesis, the crude DHEA-d5 product must be meticulously purified to remove unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. A combination of chromatographic techniques is typically employed to achieve the high purity required for research-grade standards.

Initially, the reaction mixture is often subjected to a liquid-liquid extraction to separate the steroid product from aqueous reagents. nih.gov This is followed by one or more chromatographic purification steps.

Table 1: Purification Techniques for Deuterated Steroids

| Purification Technique | Principle | Application in DHEA-d5 Purification |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica (B1680970) gel). | A common initial purification step to separate the bulk of impurities from the deuterated steroid. |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique using a liquid mobile phase and a solid stationary phase packed in a column. | Used for final purification to achieve high chemical purity, often in a reversed-phase mode (e.g., C18 column). nih.gov |

| Recrystallization | Purification of a solid compound by dissolving it in a suitable solvent and allowing it to crystallize, leaving impurities in the solution. | Can be used as a final polishing step to obtain a highly crystalline and pure product. |

The choice of solvents and gradients for chromatography is optimized to achieve the best separation of DHEA-d5 from its closely related impurities. The progress of the purification is monitored by analytical techniques such as thin-layer chromatography (TLC) or analytical HPLC.

Isotopic Purity Assessment in Research-Grade Dehydroepiandrosterone-d5

The isotopic purity of DHEA-d5 is a critical parameter, as it directly impacts its utility as an internal standard. The primary techniques used for this assessment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

Tandem mass spectrometry (LC-MS/MS) is the most common method for determining the isotopic enrichment of DHEA-d5. nih.gov The analysis involves monitoring the precursor and product ions of both the deuterated and non-deuterated forms of DHEA. The mass difference between the molecular ions of DHEA and DHEA-d5 allows for the quantification of the isotopic distribution.

In a typical analysis, DHEA-d5 is used as a surrogate analyte to create calibration curves for the quantification of endogenous DHEA in biological samples. nih.gov The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.

Table 2: Representative Mass Spectrometry Parameters for DHEA and DHEA-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| Dehydroepiandrosterone (DHEA) | 271.2 | 213.2 | The precursor ion often corresponds to the [M+H-H₂O]⁺ ion, and the product ion is a characteristic fragment. unipi.it |

| Dehydroepiandrosterone-d5 (DHEA-d5) | 276.2 | 218.2 | The 5-dalton mass shift in both the precursor and product ions reflects the incorporation of five deuterium atoms. unipi.it |

The relative intensities of the mass peaks corresponding to different isotopologues (molecules with different numbers of deuterium atoms) are used to calculate the isotopic purity. For a research-grade standard, the isotopic purity is typically expected to be ≥98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy can be used to confirm the positions of deuteration. The absence of signals at specific chemical shifts in the ¹H NMR spectrum of DHEA-d5, which are present in the spectrum of unlabeled DHEA, indicates the successful incorporation of deuterium at those positions. researchgate.net Furthermore, ²H (Deuterium) NMR can be employed to directly observe the deuterium signals, providing further confirmation of the labeling pattern.

By combining these synthesis, purification, and characterization techniques, researchers can obtain high-quality Dehydroepiandrosterone-d5, a vital tool for advancing our understanding of steroid biochemistry and physiology.

Role As a Stable Isotope Internal Standard in Quantitative Bioanalysis

Principles of Stable Isotope Dilution Mass Spectrometry for Steroid Quantification

Stable isotope dilution mass spectrometry (SIDMS) is a powerful technique for the accurate quantification of analytes in complex mixtures. The core principle of SIDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the beginning of the sample preparation process. nih.gov In the case of steroid quantification, DHEA-d5 serves as an ideal internal standard for the measurement of DHEA. nih.gov

Because the internal standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, ionization suppression or enhancement in the mass spectrometer, and other potential sources of analytical variability. nih.gov However, due to the difference in mass (five deuterium (B1214612) atoms in DHEA-d5), the analyte and the internal standard can be distinguished by the mass spectrometer. nih.gov By measuring the ratio of the signal from the endogenous analyte (DHEA) to the signal from the internal standard (DHEA-d5), an accurate quantification of the analyte can be achieved, effectively correcting for any losses or variations during the analytical process. nih.gov This method is considered the gold standard for its high specificity and accuracy. nih.gov

Dehydroepiandrosterone-d5 in the Development of Surrogate Matrix Calibrators

A significant challenge in the quantification of endogenous compounds like DHEA is the inability to obtain a "blank" or analyte-free biological matrix for the preparation of calibration standards. unipi.itmedpace.com Human serum and plasma naturally contain DHEA, making it impossible to create a true zero-concentration standard. unipi.it While methods like charcoal stripping can be used to remove steroids from a matrix, this process can also remove other components, altering the matrix's properties and potentially introducing inaccuracies. unipi.it

To overcome this, DHEA-d5 is employed in the development of surrogate matrix calibrators. nih.govunipi.it Instead of trying to remove the endogenous DHEA, calibrators are prepared by adding known concentrations of DHEA-d5 to a real, unstripped biological matrix like human serum. nih.govunipi.it Since DHEA-d5 behaves almost identically to DHEA during extraction and analysis but can be differentiated by the mass spectrometer, it serves as a reliable surrogate for creating a calibration curve. unipi.it This approach ensures that the calibrators closely mimic the behavior of the actual samples, leading to more accurate and reliable quantification. unipi.it In some applications, a surrogate matrix like a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS) is used to prepare calibration standards when endogenous levels of the analyte in human plasma are high. medpace.com

Methodological Considerations for Internal Standard Application in Complex Biological Matrices

The effective use of DHEA-d5 as an internal standard requires careful consideration of several methodological factors to ensure the validity of the analytical results.

Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting substances from the biological matrix, are a major concern in mass spectrometry. unipi.it The use of a stable isotope-labeled internal standard like DHEA-d5 is a primary strategy to minimize these effects. unipi.it Because DHEA-d5 co-elutes with DHEA and has nearly identical physicochemical properties, it is affected by the matrix in the same way as the analyte. unipi.it By calculating the ratio of the analyte to the internal standard, the influence of matrix effects can be effectively normalized. unipi.it Further strategies to reduce matrix effects include optimizing sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, and employing efficient chromatographic separation to remove interfering components before they enter the mass spectrometer. medpace.comnih.gov

Analytical recovery refers to the efficiency of the extraction process in isolating the analyte from the sample matrix. Inconsistent recovery can be a significant source of error in quantitative analysis. By adding DHEA-d5 to the sample before any extraction steps, it serves as a monitor for the recovery of the native DHEA. unipi.it Any loss of DHEA during sample preparation will be mirrored by a proportional loss of DHEA-d5. unipi.it Therefore, the ratio of the two remains constant, allowing for accurate quantification regardless of the absolute recovery. unipi.it Studies have shown that the recovery rates of DHEA-d5 are concentration-dependent and are identical to those of DHEA. unipi.it For example, one study reported recovery rates of 65%, 62%, and 91% for different quality control concentrations. unipi.it Another study reported an average recovery of 96%. nih.gov

To validate a quantitative bioanalytical method, it is essential to assess its precision and accuracy. Precision refers to the closeness of repeated measurements, while accuracy describes how close the measured value is to the true value. unipi.it These are evaluated by analyzing quality control (QC) samples at different concentrations on the same day (intra-day) and on different days (inter-day). unipi.itresearchgate.net The use of DHEA-d5 as an internal standard is critical in achieving high precision and accuracy. unipi.it

Table 1: Example of Intra- and Inter-day Precision and Accuracy for DHEA-d5

| Variation Type | QC Level | Mean (ng/mL) | RSD (%) | Accuracy (%) |

| Intra-day | QC1 | 1.06 | 8.55 | 106.17 |

| QC2 | 5.17 | 6.24 | 103.45 | |

| QC3 | 32.22 | 3.90 | 92.06 | |

| Inter-day | QC1 | 0.95 | 8.12 | 94.82 |

| QC2 | 4.20 | 4.28 | 84.04 | |

| QC3 | 34.24 | 3.15 | 97.85 |

Data sourced from a study on DHEA quantification in human serum. unipi.it RSD (%) represents the relative standard deviation, a measure of precision. Accuracy (%) is the percentage of the measured concentration relative to the nominal concentration.

Generally, for a validated method, the relative standard deviation (RSD) for precision should be less than 15%, and the accuracy should be within 85-115%. unipi.it

Calibration Curve Establishment and Linearity Assessment using Labeled Analogs

A calibration curve is essential for determining the concentration of an analyte in an unknown sample. In the context of steroid analysis using DHEA-d5, the calibration curve is constructed by plotting the ratio of the peak area of the analyte (or its surrogate, DHEA-d5, in the case of surrogate matrix calibrators) to the peak area of the internal standard against the known concentration of the calibrators. unipi.it

A typical calibration curve for DHEA analysis using DHEA-d5 as a surrogate would involve preparing a series of standards with increasing concentrations of DHEA-d5 in a surrogate matrix. unipi.it These standards are then analyzed, and the response ratio is plotted against the concentration. The linearity of the calibration curve is a critical parameter, indicating the range over which the assay is accurate. unipi.it A linear relationship is typically demonstrated by a correlation coefficient (R²) greater than 0.99. unipi.it For instance, a study might establish a calibration curve with seven standard solutions ranging from 0.34 ng/mL to 82.76 ng/mL, consistently achieving a correlation coefficient greater than 0.998. unipi.it The equation of the line obtained from the linear regression is then used to calculate the concentration of DHEA in the unknown samples. unipi.it

Applications in Metabolic Pathway Elucidation and Steroidogenesis Research

Tracing Dehydroepiandrosterone Metabolism using Stable Isotope Labeled Variants

The use of stable isotope-labeled steroids like DHEA-d5 has become a gold-standard method for investigating the dynamic processes of steroid metabolism. bioscientifica.com This approach offers a safe and effective way to study the flux of molecules through various metabolic pathways in different biological systems.

In vitro systems, such as cultured cells and isolated subcellular fractions like microsomes, provide a controlled environment to study specific metabolic reactions. While direct studies extensively detailing the use of DHEA-d5 as a tracer in these systems are not abundant in publicly available research, the well-established metabolism of unlabeled DHEA allows for informed predictions. For instance, incubating DHEA-d5 with liver microsomes, which are rich in metabolic enzymes, would allow for the identification of deuterated metabolites.

Studies using unlabeled DHEA have demonstrated its metabolism in various cell lines. For example, MCF-7 breast cancer cells have been shown to metabolize DHEA into estrogens and other steroids. nih.govresearchgate.net The use of DHEA-d5 in such a system would enable precise tracing of these conversion pathways without interference from endogenous steroid production. Similarly, studies with rat hippocampal cells have shown the conversion of DHEA to 7α- and 7β-hydroxylated metabolites. nih.gov Employing DHEA-d5 would confirm and quantify these specific metabolic routes. The principles of stable isotope tracing are well-established for other substrates in cell culture, providing a clear framework for how DHEA-d5 would be utilized. nih.gov

Table 1: Predicted In Vitro Metabolites of DHEA-d5 in Isolated Cellular Systems

| System | Predicted Labeled Metabolites | Key Enzymes Involved |

| Human Liver Microsomes | 7α-hydroxy-DHEA-d5, 16α-hydroxy-DHEA-d5, Androstenedione-d5 | CYP3A4, CYP2C, HSDs |

| MCF-7 Breast Cancer Cells | Androstenediol-d5, Androstenedione-d5, Estrone-d5, Estradiol-d5 | HSDs, Aromatase |

| Rat Hippocampal Cells | 7α-hydroxy-DHEA-d5, 7β-hydroxy-DHEA-d5, Androstenedione-d5 | 7α-hydroxylase, HSDs |

| Primary Rat Hepatocytes | Androstenediol-d5 sulfate (B86663), DHEA-d5 sulfate | SULTs, HSDs |

Tissue explants offer a model that bridges the gap between in vitro and in vivo studies, maintaining the cellular architecture and interactions of a specific tissue. The application of DHEA-d5 to tissue explants, such as from the adrenal gland or liver, would allow for the detailed analysis of tissue-specific steroid metabolism. For instance, in adrenal gland explants, one could trace the conversion of DHEA-d5 to other androgens and potentially back to its sulfated form, DHEA-S-d5. While specific studies using DHEA-d5 in tissue explants are not readily found, the methodology is well-suited for this purpose. The analysis of metabolites within the tissue and released into the culture medium would provide a comprehensive picture of the tissue's metabolic capabilities.

Preclinical animal models, particularly rodents, are instrumental in understanding the systemic metabolism of steroids. nih.gov Although direct studies detailing the metabolic fate of DHEA-d5 as a tracer are limited, research on unlabeled DHEA provides a strong basis for what to expect. When administered to rats, DHEA is known to undergo extensive metabolism. nih.govmdpi.com

Table 2: Expected In Vivo Labeled Metabolites of DHEA-d5 in Preclinical Models (e.g., Rat)

| Biological Matrix | Expected Labeled Metabolites | Metabolic Pathway |

| Plasma | DHEA-S-d5, Androstenedione-d5, Testosterone-d5, Androsterone-d5 glucuronide | Sulfation, Oxidation, Reduction, Glucuronidation |

| Liver | 7α-hydroxy-DHEA-d5, 16α-hydroxy-DHEA-d5, Androstenedione-d5 | Hydroxylation, Oxidation |

| Urine | Androsterone-d5 glucuronide, Etiocholanolone-d5 glucuronide | Phase II Conjugation |

Enzymatic Conversions and Dehydroepiandrosterone-d5 as a Substrate Probe

DHEA-d5 serves as an excellent substrate probe to investigate the activity and specificity of various steroidogenic enzymes. The introduction of deuterium (B1214612) atoms does not significantly alter the chemical properties of the molecule, allowing it to interact with enzymes in a manner very similar to its natural counterpart.

The Cytochrome P450 (CYP) superfamily of enzymes plays a critical role in steroid biosynthesis and metabolism. nih.govresearchgate.net

CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): This enzyme initiates steroidogenesis by converting cholesterol to pregnenolone (B344588). nih.gov While CYP11A1's primary substrate is cholesterol, studies have shown that DHEA and its sulfate can modulate its activity. nih.govplos.org Using DHEA-d5 as a potential modulator could help in understanding these allosteric interactions with greater clarity.

CYP17A1 (17α-hydroxylase/17,20-lyase): This is a key enzyme in the production of DHEA from pregnenolone. nih.govnih.gov It catalyzes two critical steps: the 17α-hydroxylation of pregnenolone and the subsequent cleavage of the C17-20 bond to form DHEA. nih.gov While DHEA is a product of CYP17A1 activity, introducing DHEA-d5 into a system with purified CYP17A1 could be used in competitive binding assays to study the enzyme's active site and interaction with its products. The presence of cytochrome b5 is known to enhance the 17,20-lyase activity of CYP17A1. nih.govmdpi.com

CYP3A4, CYP3A5, and CYP3A7: These enzymes are primarily involved in the metabolism of a wide range of xenobiotics and endogenous compounds, including steroids. nih.govnih.gov Studies with human liver microsomes have shown that CYP3A4 is a major enzyme responsible for the hydroxylation of DHEA, producing metabolites such as 7α-hydroxy-DHEA and 16α-hydroxy-DHEA. nih.gov Using DHEA-d5 as a substrate for recombinant CYP3A4, CYP3A5, or CYP3A7 would allow for precise determination of kinetic parameters (Km and Vmax) for the formation of deuterated hydroxylated metabolites. This would be particularly useful for comparing the metabolic activities of these closely related isoforms. nih.gov

CYP2B1, CYP2C11, and CYP2D1: Research in rat liver microsomes has indicated the involvement of these CYP isoforms in DHEA metabolism. researchgate.net The use of DHEA-d5 with purified rat CYP enzymes would enable a more detailed characterization of their specific roles in the biotransformation of DHEA.

Hydroxysteroid dehydrogenases are a group of enzymes that catalyze the interconversion of hydroxysteroids and ketosteroids, playing a crucial role in the final steps of active steroid hormone synthesis. semanticscholar.org

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the conversion of Δ5-steroids, including DHEA, to Δ4-ketosteroids. nih.gov Specifically, 3β-HSD converts DHEA to androstenedione (B190577). nih.govnih.gov Kinetic studies using DHEA as a substrate have been performed to characterize the activity of this enzyme from various sources. nih.govresearchgate.net Employing DHEA-d5 as a substrate would allow for highly specific and sensitive assays to determine the kinetic constants of different 3β-HSD isoforms.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes catalyzes the reduction of 17-ketosteroids and the oxidation of 17β-hydroxysteroids. For example, 17β-HSD can convert DHEA to androstenediol. semanticscholar.org Structural and kinetic studies have been conducted to understand how different 17β-HSD isoforms recognize and discriminate between various steroid substrates, including DHEA. semanticscholar.org The use of DHEA-d5 in these studies would facilitate the precise measurement of product formation and help in elucidating the enzyme's mechanism and substrate specificity.

Sulfotransferases (SULT1E1, SULT2A1) and Steroid Sulfatase

The balance between DHEA and its sulfated form, DHEA-S, is critical for regulating the availability of steroid precursors. This balance is maintained by the opposing actions of two enzyme families: sulfotransferases (SULTs) and steroid sulfatase (STS). wikipedia.orgnih.gov

Sulfotransferases (SULTs): These enzymes catalyze the sulfation of DHEA, converting it into DHEA-S. wikipedia.org The primary enzymes involved in this process are SULT2A1, which is considered the principal DHEA sulfotransferase, and to a lesser extent, SULT1E1. wikipedia.orgmdpi.comgenecards.org This conversion essentially creates a large, circulating reservoir of an inactive precursor, as DHEA-S levels are over 100 times higher than those of DHEA. nih.govwikipedia.org The sulfation process is not only for storage but also plays a role in the metabolism of drugs and detoxification of bile acids. genecards.orgnih.gov

Steroid Sulfatase (STS): This enzyme catalyzes the reverse reaction, hydrolyzing DHEA-S back into active DHEA. wikipedia.orgnih.gov This reactivation allows peripheral tissues to access the DHEA pool and convert it into active androgens and estrogens as needed. nih.govnih.gov

The use of deuterated standards like DHEA-d5 and its sulfated form, DHEAS-d5, is fundamental to studying the activity of these enzymes. nih.govsigmaaldrich.com In research settings, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis. nih.gov By adding a known quantity of DHEA-d5 or DHEAS-d5 as an internal standard to a biological sample (like serum or tissue homogenate), scientists can achieve highly accurate and precise quantification of the endogenous, non-labeled DHEA and DHEA-S. nih.govnih.govnih.gov This methodology is crucial for determining the rates of sulfation and desulfation, investigating how enzyme activity changes in diseases like adrenal cancer or polycystic ovary syndrome (PCOS), and understanding how factors like inflammation can suppress SULT2A1 activity, thereby altering steroid metabolism. nih.govsigmaaldrich.com

Elucidation of Delta-5 (Δ5) and Delta-4 (Δ4) Steroidogenic Pathways

Steroid hormones are synthesized via two primary pathways, the Delta-5 (Δ5) and Delta-4 (Δ4) pathways, named for the position of a carbon-carbon double bond in the steroid ring structure. uwyo.eduresearchgate.net

The Δ5 pathway proceeds with intermediates like pregnenolone and DHEA, which have a double bond between carbons 5 and 6. uwyo.edunih.gov

The Δ4 pathway involves intermediates such as progesterone (B1679170) and androstenedione, where the double bond is shifted to carbons 4 and 5. uwyo.edu

In humans, the Δ5 pathway is the predominant route for androgen biosynthesis, with the enzyme 17,20-lyase showing a much greater efficiency for the Δ5 substrate (17-hydroxypregnenolone) to produce DHEA. researchgate.netnih.gov The subsequent conversion of DHEA to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD) marks a key step connecting the Δ5 and Δ4 pathways. researchgate.netresearchgate.net

Stable isotope tracers like DHEA-d5 are instrumental in studying the dynamics and interplay between these two pathways. By introducing DHEA-d5 into an in vitro cell system or an in vivo model, researchers can trace the metabolic fate of the labeled steroid. nih.govnih.gov Using LC-MS/MS, they can detect and quantify the appearance of the deuterium label in downstream metabolites of both pathways, such as androstenedione, testosterone (B1683101), and estrogens. This technique, known as metabolic flux analysis, allows for a quantitative assessment of the flow of steroids through each pathway and can reveal how this balance is altered. For instance, studies in patients with PCOS have used such approaches to demonstrate that the characteristic androgen overproduction stems from increased steroidogenesis via the Δ5 pathway. nih.gov

Investigation of Tissue-Specific Steroidogenesis and Metabolic Flux

The concept of "intracrinology" describes the process where individual peripheral tissues synthesize and metabolize sex steroids locally from circulating inactive precursors, most notably DHEA and DHEA-S. nih.govnih.gov This allows tissues like bone, muscle, adipose tissue, and the brain to regulate their own hormonal environment according to their specific needs. nih.govresearchgate.net It is estimated that in postmenopausal women, 100% of active estrogens are formed in peripheral tissues from these adrenal precursors. nih.gov

Deuterated DHEA serves as a critical tool for investigating this tissue-specific metabolism. nih.gov Researchers can administer DHEA-d5 and subsequently analyze various tissues to measure the concentration of the tracer and its converted, d5-labeled metabolites. nih.gov This provides direct evidence and quantification of local steroidogenic enzyme activity and metabolic flux.

A study using mouse models demonstrated this application by using DHEA-d5 as an internal standard for the precise quantification of DHEA, testosterone (T), and 17β-estradiol (E2) in serum and multiple tissues, including liver and various adipose depots. nih.gov Such studies reveal tissue-specific differences in steroid profiles and metabolism, highlighting how adipose tissues, for example, act as steroid reservoirs and sites of active steroid conversion. nih.gov

| Research Focus | Model/System | Key Finding Enabled by Isotopic Labeling | Reference |

|---|---|---|---|

| Quantification of steroids in adipose tissue | Mouse model | Developed an LC-MS/MS assay using DHEA-d5 to quantify DHEA, T, and E2 in serum, liver, and various white and brown adipose tissues, revealing tissue-specific steroid profiles. | nih.gov |

| Local steroidogenesis in muscle | Cultured muscle cells | Addition of DHEA to muscle cell cultures led to a dose-dependent increase in intracellular testosterone and estradiol (B170435), demonstrating the muscle's capacity for local steroid synthesis. Isotopic tracers are key to differentiating synthesized steroids from the precursor. | researchgate.net |

| Intracrine androgen synthesis in prostate cancer | Prostate cancer cell lines | Studies show that prostate cancer cells can convert DHEA-S and DHEA into potent androgens. The use of labeled precursors is essential for tracking this conversion pathway, which can fuel resistance to therapy. | nih.gov |

| DHEA metabolism in the brain | Rodent models | DHEA is known to be synthesized in the brain, where it acts as a neurosteroid. Labeled precursors are used to differentiate between central and peripheral synthesis and to study its local metabolism and action. | wikipedia.orgresearchgate.net |

Contributions to Understanding Androgen and Estrogen Precursor Biosynthesis

DHEA is the primary precursor for the biosynthesis of both androgens and estrogens in peripheral tissues. wikipedia.orgmdpi.com This "intracrine" production is a major source of sex steroids, accounting for an estimated 30-50% of total androgens in men and about 75% of estrogens in premenopausal women, a figure that rises to 100% after menopause. nih.gov The significant age-related decline in adrenal DHEA production leads to a corresponding drop in the formation of active sex steroids in these peripheral tissues. nih.gov

Isotopically labeled steroids, including DHEA-d5 and ¹³C-labeled DHEA, have been indispensable in quantifying the contribution of DHEA to the circulating pools of active androgens and estrogens. nih.govisotope.com By administering a labeled precursor and measuring the isotopic enrichment in its downstream products like testosterone and estradiol, researchers can precisely calculate the conversion rates and determine the origin of these active hormones.

These tracer studies provide critical insights into hormonal physiology in various states:

Aging: They help quantify the impact of declining DHEA on the availability of sex steroids in elderly populations. nih.gov

Gender Differences: Studies show that DHEA administration impacts the steroid profiles of men and women differently, with significant increases in testosterone and its metabolites observed in women. nih.gov

Anti-Doping: The use of isotope ratio mass spectrometry (IRMS) to detect the administration of exogenous DHEA (which has a different carbon isotope ratio than endogenous steroids) is a cornerstone of anti-doping tests. nih.gov Labeled standards like DHEA-d5 are crucial for validating these sensitive analytical methods.

| Study Population | Isotopic Tracer Used | Key Finding | Reference |

|---|---|---|---|

| Healthy men and women | DHEA (for IRMS analysis) | Short-term DHEA administration significantly impacts the urinary steroid profile in women, including testosterone and epitestosterone (B28515) levels, with a detection window of at least 36 hours. | nih.gov |

| General human metabolism studies | Isotopically labelled DHEA and DHEA-S | Tracer studies established the metabolic clearance rates and interconversion rates between DHEA and DHEA-S. About 60-70% of DHEA-S is converted back to DHEA for use in peripheral tissues. | nih.gov |

| Postmenopausal women | DHEA administration (effects measured by LC-MS/MS) | DHEA treatment increases serum levels of androgens (testosterone) and estrogens (estrone, estradiol), confirming its role as a precursor in a state of ovarian senescence. | nih.gov |

| Men | Oral DHEA vs. IV DHEA-S | Oral DHEA administration significantly increases levels of active androgens, whereas intravenous DHEA-S does not, indicating that tissue-level conversion by steroid sulfatase (STS) is a rate-limiting step for systemic androgen production from DHEA-S. | nih.gov |

Table of Compounds

| Name | Type |

|---|---|

| Dehydroepiandrosterone (DHEA) | Steroid Hormone |

| Dehydroepiandrosterone-d5 (DHEA-d5) | Isotopically Labeled Steroid |

| Dehydroepiandrosterone Sulfate (DHEA-S) | Sulfated Steroid Hormone |

| Pregnenolone | Steroid Hormone |

| 17α-hydroxypregnenolone | Steroid Hormone |

| Progesterone | Steroid Hormone |

| Androstenedione | Steroid Hormone |

| Testosterone | Steroid Hormone |

| 17β-estradiol (E2) | Steroid Hormone |

| Estrone | Steroid Hormone |

| Sulfotransferase 1E1 (SULT1E1) | Enzyme |

| Sulfotransferase 2A1 (SULT2A1) | Enzyme |

| Steroid Sulfatase (STS) | Enzyme |

| 3β-hydroxysteroid dehydrogenase (3βHSD) | Enzyme |

| 17,20-lyase | Enzyme |

Advanced Analytical Methodologies Employing Dehydroepiandrosterone D5

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. It is considered the gold standard for the accurate measurement of endogenous steroids. unipi.it The development of robust LC-MS/MS methods is crucial for clinical research and diagnostics.

DHEA-d5 plays a pivotal role in LC-MS/MS assays as a stable isotope-labeled internal standard. nih.gov Because it has the same basic structure and instrumental response as DHEA, it can be used to create calibrators and quality controls in real human serum, which naturally contains endogenous DHEA. unipi.itnih.gov Its different mass-to-charge ratio (m/z) allows the mass spectrometer to easily distinguish it from the unlabeled analyte. unipi.itnih.gov

Chromatographic Separation Optimization for Isotopic Analogs

Effective chromatographic separation is essential to distinguish the analyte of interest from other closely related compounds and matrix components, ensuring accurate quantification. In the analysis of steroids, which often includes isomers and structurally similar compounds, optimizing the chromatographic conditions is a critical step.

For the separation of DHEA and its isotopic analog DHEA-d5 from other steroids and interfering substances, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. nih.govmtc-usa.com The choice of the stationary phase (the column) and the mobile phase composition are key to achieving good resolution.

A study developing a method for DHEA separation from its metabolites and congeners utilized a three-step gradient RP-HPLC method. nih.gov Another method for analyzing DHEA capsules employed a Cogent Bidentate C8 column, which successfully resolved DHEA from pharmaceutical excipients. mtc-usa.com The selection of a suitable column, such as a C18 or a biphenyl (B1667301) column, can effectively separate DHEA from its isomers like epiandrosterone. scispace.comnih.gov

The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. unipi.itnih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to achieve optimal separation of a wide range of steroids in a single run. nih.govscispace.comnih.gov

Table 1: Example of Chromatographic Conditions for DHEA Analysis

| Parameter | Condition |

| Column | Ascentis Express RP-Amide (100 × 2.1 mm, 2.7 μm) nih.gov |

| Mobile Phase A | 0.1% formic acid in water nih.gov |

| Mobile Phase B | 0.1% formic acid in methanol nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Column Temperature | 40 °C nih.gov |

| Injection Volume | 1 µL nih.gov |

| Gradient | 50% B to 95% B over 6 minutes nih.gov |

Mass Spectrometry Parameter Optimization (MRM Transitions, Ion Funnel Parameters)

Following chromatographic separation, the analytes are introduced into the mass spectrometer. For quantitative analysis, a triple quadrupole mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for the analyte and its internal standard.

The optimization of mass spectrometry parameters is crucial for maximizing the signal intensity of the target analytes. This includes tuning the ion source parameters, such as temperature and gas flows, and the compound-specific parameters like declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP). nih.govfigshare.com

For DHEA and DHEA-d5, specific MRM transitions are selected. The precursor ion is typically the protonated molecule [M+H]+ or a dehydrated ion [M+H-H₂O]+. This precursor ion is then fragmented in the collision cell, and a specific product ion is monitored. The use of two transitions, a "quantifier" for concentration measurement and a "qualifier" for confirmation, enhances the reliability of the analysis. nih.gov

Table 2: Optimized MRM Transitions for DHEA and DHEA-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DHEA | 271.2 [M+H-H₂O]⁺ | 213.1 | 20 nih.gov |

| DHEA-d5 | 276.4 [M+H-H₂O]⁺ | 218.5 | 20 nih.gov |

Note: The specific m/z values and collision energies can vary slightly depending on the instrument and derivatization strategy used.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids. nih.gov Before analysis by GC-MS, steroids, which are not sufficiently volatile, must be derivatized to increase their volatility and thermal stability.

A common derivatization procedure for GC-MS analysis of steroids involves a two-step process:

Oximation: The keto groups are converted to methoximes using methoxyamine hydrochloride. nih.gov

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent.

This derivatization process creates stable derivatives that are suitable for GC separation and subsequent mass spectrometric detection. DHEA-d5 is also subjected to the same derivatization process and serves as an internal standard to correct for variations in the sample preparation and analysis.

High-Resolution Mass Spectrometry and Accurate Mass Measurements with Dehydroepiandrosterone-d5

High-resolution mass spectrometry (HRMS) offers the ability to measure the mass-to-charge ratio of an ion with very high accuracy. umb.edu This capability is invaluable for the unambiguous identification of analytes in complex matrices and for distinguishing between compounds with very similar nominal masses. umb.edu

In the context of steroid analysis, HRMS, often coupled with liquid chromatography, can be used for both targeted quantification and untargeted metabolomics studies. nih.gov When used for quantification, the high resolving power of HRMS allows for very narrow mass extraction windows, which significantly reduces background noise and improves the signal-to-noise ratio.

The use of DHEA-d5 as an internal standard in LC-HRMS methods follows the same principles as in LC-MS/MS. The accurate mass measurement of both the endogenous analyte and the deuterated standard ensures high confidence in the identification and quantification.

Table 3: Accurate Mass Information for DHEA and DHEA-d5

| Compound | Chemical Formula | Exact Mass [M-H]⁻ |

| DHEA-Sulfate | C₁₉H₂₈O₅S | 367.158 sciex.com |

| DHEA-Sulfate-d5 | C₁₉H₂₃D₅O₅S | 372.189 sciex.com |

Development of Quantitative Assays for Endogenous Steroids in Biological Matrices

The development and validation of quantitative assays for endogenous steroids in biological matrices like serum, plasma, and tissues are essential for clinical diagnostics and research. unipi.itnih.govnih.govresearchgate.net These assays must be accurate, precise, sensitive, and specific.

The use of DHEA-d5 is a cornerstone of these validated methods. unipi.itnih.gov It is added to the biological sample at the beginning of the sample preparation process to compensate for any analyte loss during extraction, cleanup, and analysis. nih.gov

A typical workflow for a quantitative assay involves:

Sample Preparation: This often includes protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the bulk of the matrix. unipi.itnih.gov

Calibration and Quality Control: Calibration curves are prepared by spiking a surrogate matrix (like steroid-free serum or a buffer solution) with known concentrations of the analyte and a fixed concentration of the internal standard (DHEA-d5). unipi.itmedpace.com Quality control (QC) samples at different concentration levels are also prepared to assess the accuracy and precision of the assay. unipi.it

LC-MS/MS Analysis: The prepared samples, calibrators, and QCs are then analyzed by LC-MS/MS.

Data Analysis: The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators to generate a calibration curve. The concentrations of the unknown samples are then determined from this curve.

The validation of these assays includes the assessment of linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effects to ensure the reliability of the results. nih.govnih.gov

Table 4: Example of Assay Performance Characteristics

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 1.18 ng/mL unipi.it |

| Linearity (Correlation Coefficient, r) | > 0.998 unipi.it |

| Intra-day Precision (RSD%) | < 11% mdpi.com |

| Inter-day Precision (RSD%) | < 11% mdpi.com |

| Accuracy | 93-114% mdpi.com |

| Recovery | 62-91% unipi.it |

Serum and Plasma Analysis

The accurate measurement of DHEA in serum and plasma is critical for clinical diagnostics and research. unipi.it Traditional immunoassay methods for DHEA are often hampered by cross-reactivity with other structurally similar steroids, leading to inaccurate results, especially at low concentrations. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for steroid quantification due to its superior specificity, sensitivity, and accuracy. unipi.itnih.gov The use of DHEA-d5 as an internal standard is fundamental to the reliability of these LC-MS/MS assays. unipi.itnih.gov

In a typical LC-MS/MS method, DHEA-d5 is used to create calibration curves and quality controls. unipi.it One validated approach utilizes DHEA-d5 as a surrogate analyte, where calibrators are prepared by adding known amounts of DHEA-d5 to real, unstripped human serum. unipi.itnih.gov This technique is advantageous because it uses a matrix that is identical to the actual samples being tested, and the DHEA-d5 can be easily distinguished from the endogenous DHEA already present in the serum. unipi.itnih.gov Such methods are validated according to stringent guidelines to ensure their performance. unipi.it For instance, a validated LC-MS/MS method for DHEA in human serum demonstrated high sensitivity and selectivity, making it suitable for routine clinical use. unipi.it The method proved effective for both serum and plasma samples. unipi.it

The performance of these analytical methods is characterized by several key validation parameters.

Table 1: Validation Parameters for DHEA Quantification in Serum using DHEA-d5 Internal Standard

| Parameter | Result (Study 1) unipi.it | Result (Study 2) nih.gov | Description |

|---|---|---|---|

| Lower Limit of Detection (LLOD) | 0.34 ng/mL | 0.09 ng/mL | The lowest concentration of the analyte that can be reliably distinguished from background noise. |

| Lower Limit of Quantification (LLOQ) | 1.18 ng/mL | 0.23 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Intra-day Precision (CV%) | <11% | Not Reported | Measures the consistency of results within the same day of analysis. |

| Inter-day Precision (CV%) | <11% | Not Reported | Measures the consistency of results across different days of analysis. |

| Accuracy | 93-114% | Not Reported | Indicates how close the measured value is to the true value. |

| Recovery Rate | 62-91% | Not Reported | The percentage of the analyte recovered during the sample preparation process. |

Data sourced from multiple studies employing LC-MS/MS for serum DHEA analysis.

Furthermore, LC-MS/MS methods utilizing DHEA-d5 have been shown to be significantly more reliable than immunoassays, especially in specific populations like neonates. nih.gov A comparative study revealed that an immunoassay for DHEA-S (the sulfated form of DHEA) exhibited a 166% positive bias in neonatal samples compared to the LC-MS/MS method, which used a deuterated internal standard. nih.govresearchgate.net This highlights the enhanced specificity and accuracy conferred by using DHEA-d5 in mass spectrometric analysis. nih.gov

Tissue Homogenate Analysis

Beyond blood-based matrices, understanding steroid concentrations within specific tissues is crucial for metabolic and endocrinological research. nih.gov DHEA-d5 is instrumental in developing high-performance LC-MS/MS assays to quantify steroids in complex matrices like tissue homogenates. nih.govnih.gov The analysis of steroids in adipose tissue, for example, is challenging due to the high lipid content, but methods employing DHEA-d5 have successfully quantified DHEA, testosterone (B1683101), and estradiol (B170435) in various mouse adipose tissues. nih.gov

The analytical process involves homogenizing the tissue sample in a solvent along with a mixture of internal standards, including DHEA-d5. nih.gov After extraction and purification, the sample is analyzed by LC-MS/MS. nih.gov The method's sensitivity allows for the detection of low steroid concentrations within these tissues. nih.gov

Table 2: Lower Limit of Quantification (LOQ) for Steroids in Tissue Analysis using Deuterated Internal Standards

| Analyte | Lower Limit of Quantification (LOQ) |

|---|---|

| Dehydroepiandrosterone (DHEA) | 10 fmol |

| Testosterone (T) | 5 fmol |

| Estradiol (E2) | 10 fmol |

Data represents the molar amount of the analyte that can be reliably quantified using an LC-MS/MS method with deuterated internal standards, including DHEA-d5. nih.gov

In another application, a stable-isotope dilution method was used to identify the metabolites of DHEA in human prostate tissue homogenate. nih.gov In this study, a mixture of DHEA and deuterated DHEA ([2H4]dehydroepiandrosterone) was incubated with the tissue homogenate. nih.gov The resulting metabolites were then extracted and analyzed by both LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This approach allowed for the confident identification of several key metabolites formed within the prostate tissue, including androst-5-ene-3β,17β-diol as the major product, as well as androstenedione (B190577), testosterone, and others. nih.gov

Follicular Fluid Analysis

The follicular fluid (FF) provides the essential microenvironment for the development of oocytes, and its composition is a key area of study in reproductive medicine. nih.gove-century.us Steroid profiling of follicular fluid using LC-MS/MS is an advanced analytical technique used to investigate the hormonal milieu of the developing follicle. nih.gov These methods are used to simultaneously measure a panel of steroids, including DHEA, estradiol, progesterone (B1679170), and androstenedione, from FF samples. nih.gov The accuracy of such multi-analyte profiling relies on the use of stable isotope-labeled internal standards like DHEA-d5. nih.gov

Untargeted metabolomic analysis of follicular fluid using LC-MS/MS has also been employed to understand the broader biochemical changes that occur within the follicle. nih.govbiorxiv.org In studies investigating the effects of DHEA supplementation in women undergoing in-vitro fertilization (IVF), researchers analyzed FF samples to identify changes in the metabolome. nih.gov One such study identified 118 metabolites in follicular fluid, spanning various chemical classes such as amino acids, lipids, and glucocorticoids. nih.gov The analysis revealed that supplementation with DHEA significantly altered the FF metabolome. nih.gov

Table 3: Follicular Fluid Metabolites with Significantly Lower Levels After DHEA Supplementation

| Metabolite | p-value | Area Under the Curve (AUC) |

|---|---|---|

| Valine | < 0.005 | 0.818 |

| Linoleic acid | < 0.01 | 0.785 |

| Glycerophosphocholine | < 0.05 | 0.730 |

| Progesterone | < 0.05 | 0.711 |

Data from an untargeted LC-MS/MS analysis of follicular fluid from patients with and without DHEA supplementation. nih.gov

These advanced analytical methodologies, which are critically dependent on internal standards like DHEA-d5, provide detailed insights into the complex biochemical environment of the ovarian follicle. nih.gove-century.us By enabling the precise quantification of steroids and other metabolites, these techniques help researchers explore the molecular mechanisms underlying oocyte development and fertility. nih.govnih.gov

Future Directions and Emerging Research Avenues

Integration of Isotope Tracing with Systems Biology Approaches

The use of stable isotope-labeled compounds like DHEA-d5 is a cornerstone of metabolic flux analysis, a powerful technique for dissecting the dynamic changes in metabolic pathways in both health and disease. creative-proteomics.comnih.gov By introducing DHEA-d5 into a biological system, scientists can track the movement of deuterium (B1214612) atoms through the intricate network of steroid metabolism. This allows for the precise measurement of the rates of conversion of DHEA into its various downstream metabolites, including androgens and estrogens. nih.govmedchemexpress.com

This integration with systems biology provides a holistic view of steroidogenesis, moving beyond static measurements of hormone levels to a dynamic understanding of metabolic fluxes. nih.gov This is particularly crucial in studying complex endocrine systems where the balance of multiple steroids is critical. The data generated from these tracer studies can be used to build and validate computational models of steroid networks, offering a more comprehensive picture of how these systems function and respond to various stimuli. nih.gov

Development of Novel Labeled Analogs for Comprehensive Steroidome Analysis

The success of DHEA-d5 has spurred the development of a wider range of isotope-labeled steroid analogs. Researchers are now synthesizing steroids labeled with stable isotopes like deuterium (²H) and carbon-13 (¹³C) at various positions within the molecule. nih.govresearchgate.net This library of labeled compounds enables the simultaneous tracing of multiple steroid pathways, a field known as steroid metabolomics. nih.gov

The ability to use a panel of labeled internal standards improves the accuracy and sensitivity of analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govunipi.itsigmaaldrich.com This allows for the precise quantification of a wide array of steroids and their metabolites in biological samples, even at very low concentrations. unipi.itresearchgate.net The development of these novel analogs is critical for creating comprehensive profiles of the steroidome, which can reveal subtle but important changes associated with various physiological and pathological states. nih.gov

Table 1: Examples of Isotope-Labeled Steroids and their Applications

| Labeled Steroid | Isotope | Application |

| Dehydroepiandrosterone-d5 | Deuterium | Tracing steroid metabolic pathways. medchemexpress.com |

| Testosterone-d3 | Deuterium | Internal standard for testosterone (B1683101) quantification. researchgate.net |

| Estradiol-d4 | Deuterium | Internal standard in estrogen analysis. medchemexpress.com |

| Aldosterone-d7 | Deuterium | Used in studies of mineralocorticoid function. medchemexpress.com |

| Progesterone-¹³C₃ | Carbon-13 | Pharmacokinetic studies of progestogens. |

This table is for illustrative purposes and is not an exhaustive list.

Advanced Modeling of Steroid Metabolic Networks using Deuterated Probes

Data from studies using deuterated probes like DHEA-d5 are essential for the development of sophisticated computational models of steroid metabolic networks. These models can simulate the complex interplay of enzymes, precursors, and products involved in steroidogenesis. By inputting the flux data obtained from isotope tracing experiments, researchers can refine these models to more accurately reflect in vivo conditions. nih.gov

These advanced models are invaluable for:

Predicting the effects of endocrine disruptors: By simulating how a particular chemical might alter metabolic fluxes, researchers can predict its potential to interfere with normal hormone function.

Identifying potential drug targets: The models can help pinpoint key enzymes or steps in a pathway that could be targeted for therapeutic intervention.

Understanding disease mechanisms: By comparing models of healthy and diseased states, researchers can gain insights into the metabolic dysregulation that underlies endocrine disorders.

The iterative process of experimental validation using deuterated probes and computational modeling is a powerful paradigm for unraveling the complexities of steroid hormone networks.

Application in Mechanistic Investigations of Endocrine Regulation

DHEA-d5 and other labeled steroids are instrumental in elucidating the precise mechanisms of endocrine regulation. They allow researchers to differentiate between endogenously produced steroids and exogenously administered ones, a critical advantage in pharmacokinetic studies. nih.gov This helps in understanding how the body metabolizes and responds to steroid-based therapies.

Furthermore, these tools are being used to investigate the concept of "intracrinology," where tissues locally synthesize active steroid hormones from circulating precursors like DHEA. nih.gov By tracing the fate of DHEA-d5 in specific tissues, scientists can quantify the local production of androgens and estrogens and understand its physiological significance. nih.gov This has profound implications for understanding hormone action in tissues like the breast, prostate, and brain.

Recent studies have also utilized these techniques to explore the role of steroid metabolism in cancer. For instance, research has shown that the enzyme steroid sulfatase, which converts DHEA sulfate (B86663) (DHEA-S) back to DHEA, is upregulated in certain cancers and contributes to metabolic reprogramming. wikipedia.orgnih.gov The use of labeled compounds in such studies is crucial for dissecting the specific metabolic pathways that are altered in cancer cells.

Q & A

Q. What methodological considerations are critical when using DHEA-d5 as an internal standard (IS) in steroid hormone quantification?

DHEA-d5 is widely employed as a stable isotope-labeled IS in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and ionization efficiency. Key considerations include:

- Matching Retention Times : Ensure DHEA-d5 and endogenous DHEA share chromatographic behavior by optimizing mobile phase composition (e.g., methanol/water gradients with 0.1% formic acid) .

- Ion Suppression Testing : Validate IS performance by spiking DHEA-d5 into pooled matrices (e.g., serum) and comparing peak areas with solvent-only controls .

- Concentration Calibration : Use a 1:1 ratio of DHEA-d5 to endogenous analyte to minimize cross-contribution while maintaining detection sensitivity .

Q. How should researchers validate the stability of DHEA-d5 under varying storage and experimental conditions?

Stability validation involves:

- Short-Term Stability : Assess degradation after 24 hours at room temperature (e.g., <5% signal loss in methanol at 25°C) .

- Long-Term Stability : Test aliquots stored at -80°C over 6–12 months; deviations >10% require batch re-preparation .

- Freeze-Thaw Cycles : Perform ≥3 cycles to confirm integrity, particularly if samples undergo repeated analysis .

Advanced Research Questions

Q. What strategies resolve discrepancies in DHEA-d5 recovery rates across heterogeneous biological matrices?

Discrepancies often arise from matrix-specific phospholipid interference or protein binding. Mitigation strategies include:

- Solid-Phase Extraction (SPE) Optimization : Use mixed-mode cartridges (e.g., Supel™ Swift HLB) to selectively elute DHEA-d5 while retaining phospholipids .

- Protein Precipitation Efficiency : Adjust acetonitrile:serum ratios (e.g., 2:1 v/v) and centrifuge at 15,000×g for 10 minutes to minimize co-precipitation .

- Matrix Effect Normalization : Calculate matrix factors (MF = peak area post-spike / peak area in solvent) for each matrix type; MF values >1.2 indicate significant interference requiring method revision .

Q. How can researchers optimize deuterium retention in DHEA-d5 during high-temperature GC-MS workflows?

Deuterium loss in gas chromatography (GC) occurs via hydrogen-deuterium exchange, particularly in acidic conditions. To minimize this:

- Derivatization : Use MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) to stabilize the 3β-hydroxyl group, reducing exchange at injection port temperatures >250°C .

- Column Selection : Employ low-bleed GC columns with phenyl-arylene phases (e.g., DB-5MS) to enhance thermal stability and reduce deuterium stripping .

- Ion Source Maintenance : Clean MS ion sources monthly to prevent deuterium signal suppression from accumulated matrix residues .

Q. What statistical frameworks are appropriate for analyzing DHEA-d5 data in longitudinal hormone studies?

Longitudinal data often exhibit non-normal distributions and autocorrelation. Recommended approaches include:

- Mixed-Effects Models : Account for inter-individual variability by including random intercepts for subjects and fixed effects for timepoints .

- Time-Series Decomposition : Use autoregressive integrated moving average (ARIMA) models to separate diurnal fluctuations from long-term trends .

- False Discovery Rate (FDR) Correction : Apply Benjamini-Hochberg adjustments (α=0.05) when testing multiple hypotheses across timepoints .

Methodological Design Considerations

Q. How should researchers address batch-to-batch variability in DHEA-d5-certified reference materials (CRMs)?

- Certificate Review : Verify CRM lot-specific purity (e.g., ≥98% by NMR) and isotopic enrichment (≥99.5% D5) via vendor documentation .

- Cross-Validation : Compare retention times and ion ratios (e.g., m/z 288→253 for DHEA-d5) between batches using a reference LC-MS/MS method .

- Internal QC Checks : Include NIST SRM 1950 (steroids in human serum) in each batch to detect deviations >10% from certified values .

Q. What experimental controls are essential for ensuring reproducibility in DHEA-d5-based assays?

- Blank Controls : Process methanol-only samples to confirm absence of carryover or contamination .

- Surrogate Recovery Standards : Spike deuterated analogs of structurally related steroids (e.g., 17-OHP-d8) to monitor extraction efficiency .

- Inter-Laboratory Comparisons : Participate in proficiency testing programs (e.g., DEQAS) to validate method robustness across platforms .

Data Interpretation Challenges

Q. How to reconcile conflicting results when DHEA-d5-normalized data contradicts immunoassay findings?

Immunoassays often overestimate DHEA due to cross-reactivity with sulfated metabolites. Resolve conflicts by:

- Parallel Analysis : Run subsets of samples with both LC-MS/MS and immunoassay; calculate concordance correlation coefficients (CCC) .

- Metabolite Profiling : Use DHEA-d5 to quantify sulfated derivatives (e.g., DHEAS-d5) and assess cross-reactivity sources .

- Method Harmonization : Adopt consensus LC-MS/MS protocols from endocrine societies (e.g., Endocrine Society CLIA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.